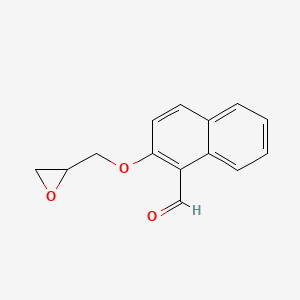

2-(Glycidyloxy)-1-naphthaldehyde

Description

Significance of Naphthalene-Based Compounds in Organic Synthesis and Materials Science

Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon (PAH), is a cornerstone in organic chemistry, comprised of two fused benzene (B151609) rings. vedantu.comalgoreducation.com Its unique chemical structure and reactivity make it an ideal starting material for the synthesis of a wide array of complex molecules. numberanalytics.com The aromatic character of naphthalene, stemming from the delocalization of its pi electrons, provides it with considerable stability. ijrpr.com

Naphthalene and its derivatives have wide-ranging applications. They are pivotal in the production of phthalic anhydride, a precursor for plasticizers, and in the manufacturing of alkyd resins for paints and varnishes. wikipedia.org Furthermore, they are used in the synthesis of various dyes, pigments, pesticides, and pharmaceuticals. numberanalytics.comknowde.com In materials science, naphthalene derivatives are integral to the creation of polymers, resins, and advanced materials for electronics and energy storage. numberanalytics.comijrpr.com For instance, naphthalene diisocyanates are used in polyurethane production, and naphthalene sulfonic acids act as surfactants. knowde.com The versatility of naphthalene also extends to its use as a solvent and as a reagent in laboratory settings. alfa-chemistry.com

Structural Characteristics and Chemical Potential of 2-(Glycidyloxy)-1-naphthaldehyde

The chemical compound 2-(Glycidyloxy)-1-naphthaldehyde is characterized by a unique molecular architecture that bestows it with significant chemical potential. Its structure is built upon a naphthalene core, which is substituted at the 1-position with an aldehyde group (-CHO) and at the 2-position with a glycidyl (B131873) ether group (-OCH2(C2H3O)). This combination of a polycyclic aromatic system with two distinct and reactive functional groups makes it a versatile building block in organic synthesis.

The naphthalene moiety provides a rigid and planar backbone, contributing to the thermal stability and potentially influencing the photophysical properties of its derivatives. The aldehyde group is a classic electrophilic site, readily participating in a variety of nucleophilic addition and condensation reactions. This allows for the construction of more complex molecular frameworks, such as Schiff bases, which are valuable in coordination chemistry and as intermediates for other transformations.

The glycidyl ether group contains a highly strained three-membered epoxy ring. This epoxide is susceptible to ring-opening reactions initiated by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to the process of epoxy resin curing, where the ring-opening polymerization leads to the formation of a cross-linked polymer network with high mechanical strength and chemical resistance. The presence of both an aldehyde and an epoxy group on the same naphthalene scaffold allows for selective or sequential reactions, offering a pathway to synthesize complex, multifunctional molecules and polymers.

Overview of Current Research Trajectories Involving Epoxy-Functionalized Naphthalene Derivatives

Research into epoxy-functionalized naphthalene derivatives is a dynamic and expanding field, driven by the quest for high-performance materials. nasampe.org A primary focus of this research is the development of advanced epoxy resins with enhanced properties. By incorporating the rigid naphthalene structure into the epoxy polymer backbone, researchers aim to improve thermal stability, mechanical strength, and flame retardancy. mdpi.com

Studies have shown that naphthalene-based epoxy resins can exhibit higher glass transition temperatures (Tg) and better thermal resistance compared to conventional bisphenol A-based epoxies. mdpi.com For example, the synthesis of epoxy compounds from naphthalene-2,7-diol has yielded materials with good thermal stability up to approximately 250 °C. researchgate.net The introduction of naphthalene moieties can also enhance the moisture resistance and other physical properties of the cured resins.

Furthermore, epoxy derivatives of naphthalene have been explored for their luminescent properties, indicating potential applications in light-emitting diodes (LEDs) and organic semiconductors. mdpi.com The ability to functionalize the naphthalene core allows for the fine-tuning of the electronic and photophysical properties of these materials. Current research is also investigating the curing kinetics and reaction mechanisms of these specialized epoxy systems to optimize their processing and performance characteristics for applications in aerospace, electronics, and high-performance composites. nasampe.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2-(oxiran-2-ylmethoxy)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C14H12O3/c15-7-13-12-4-2-1-3-10(12)5-6-14(13)17-9-11-8-16-11/h1-7,11H,8-9H2 |

InChI Key |

BAPVEBLAKFNHGN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=C(C3=CC=CC=C3C=C2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Glycidyloxy 1 Naphthaldehyde

Ring-Opening Reactions of the Glycidyl (B131873) Ether Group

The glycidyl ether moiety is characterized by a strained three-membered epoxide ring (oxirane), which is susceptible to ring-opening reactions through both cationic and anionic mechanisms, as well as by direct nucleophilic attack. These reactions are fundamental to the formation of polymers and other functionalized derivatives.

The cationic ring-opening polymerization (ROP) of glycidyl ethers is typically initiated by strong acids or Lewis acids, which generate a superacid that protonates the oxygen atom of the epoxide ring. lsu.edu This protonation activates the ring, making it highly susceptible to nucleophilic attack by another monomer unit.

The general mechanism proceeds through three main stages:

Initiation: A protonic acid (H⁺) attacks the ether oxygen of the epoxide, forming an activated oxonium ion.

Propagation: The activated oxonium ion is attacked by the oxygen atom of another monomer molecule. This process repeats, leading to the growth of a polyether chain. The propagation step generates heat and continues as long as monomer is available. lsu.edu

Termination: The polymerization is terminated by the loss of a proton or by reaction with a nucleophile, which neutralizes the propagating cationic center.

While specific studies on the cationic polymerization of 2-(glycidyloxy)-1-naphthaldehyde are not extensively detailed in the literature, the mechanism is expected to follow the established pathway for other glycidyl ethers and vinyl ethers. dntb.gov.ua The process allows for the creation of polymers with a polyether backbone, while the naphthaldehyde moiety remains as a pendant group that can be further modified.

Anionic ring-opening polymerization offers another route to synthesize polyethers from glycidyl ethers. This method typically employs nucleophilic initiators such as alkoxides, hydroxides, or organometallic compounds. kpi.ua Anionic polymerization is often highly sensitive to moisture and other protic impurities. nih.gov

The key steps in the anionic polymerization of a glycidyl ether are:

Initiation: A strong nucleophile (Nu⁻) attacks one of the carbon atoms of the epoxide ring. This attack results in the opening of the ring and the formation of an alkoxide, which serves as the propagating species.

Propagation: The newly formed alkoxide anion attacks another monomer molecule, continuing the chain growth. This process repeats, building the polymer chain.

Termination: The living anionic chain end can be intentionally terminated by adding a terminating agent, or it can react with adventitious impurities like water or carbon dioxide.

For 2-(glycidyloxy)-1-naphthaldehyde, an anionic initiator would attack the terminal carbon of the glycidyl group, leading to a living polymer with pendant naphthaldehyde groups. The living nature of many anionic polymerizations allows for the synthesis of well-defined block copolymers. nih.gov

The epoxide ring of the glycidyl ether group readily reacts with a variety of nucleophiles. This reaction is a cornerstone of epoxy chemistry and is widely used to create cross-linked networks or to functionalize molecules.

With Amines: Primary and secondary amines are potent nucleophiles that attack the terminal carbon atom of the epoxide ring, leading to the formation of β-amino alcohols. The reaction proceeds via a standard SN2 mechanism, resulting in the opening of the epoxide ring. The aldehyde group on the naphthalene (B1677914) ring typically remains unaffected under these conditions.

With Phenols: Phenols, in the presence of a base, form phenoxide ions which are also effective nucleophiles for epoxide ring-opening. nih.gov This reaction results in the formation of a β-hydroxy ether derivative. The reaction of phenols with aldehydes under different, typically acidic, conditions can lead to other products, highlighting the importance of controlling reaction conditions to achieve selective functionalization. researchgate.net

The table below summarizes the expected products from the reaction of the glycidyl ether group with common nucleophiles.

| Nucleophile | Reagent Example | Product Structure | Product Class |

| Primary Amine | R-NH₂ | Naphthyl-OCH₂CH(OH)CH₂NHR | β-Amino alcohol |

| Secondary Amine | R₂NH | Naphthyl-OCH₂CH(OH)CH₂NR₂ | β-Amino alcohol |

| Phenol (B47542) | Ar-OH (with base) | Naphthyl-OCH₂CH(OH)CH₂OAr | β-Hydroxy ether |

Aldehyde Group Transformations

The aldehyde group attached to the naphthalene ring is a versatile functional handle that can undergo a wide array of chemical transformations, including condensation, oxidation, and reduction reactions.

One of the most common and important reactions of the aldehyde group is its condensation with primary amines to form imines, also known as Schiff bases. sigmaaldrich.com This reaction is highly efficient for aromatic aldehydes like 2-(glycidyloxy)-1-naphthaldehyde. The reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule.

The formation of Schiff bases from the related compound, 2-hydroxy-1-naphthaldehyde (B42665), has been extensively studied. rsc.orgrsc.org These reactions are typically carried out by refluxing the aldehyde and the amine in a solvent like ethanol (B145695) or methanol. The resulting Schiff bases are often crystalline solids and are of significant interest as ligands for metal complexes. researchgate.net The glycidyl ether group is generally stable under these conditions.

The table below presents examples of Schiff bases synthesized from 2-hydroxy-1-naphthaldehyde, a close analogue, demonstrating the broad applicability of this reaction. nih.govnih.govscispace.com

| Amine Reactant | Reaction Conditions | Resulting Schiff Base Type | Reference |

| Furan-2-carbohydrazide | Ethanol, reflux | N'-(2-hydroxynaphthalen-1-ylmethylene)furan-2-carbohydrazide | nih.govscispace.com |

| 2-Aminopyridine | Not specified | 1-((pyridin-2-ylimino)methyl)naphthalen-2-ol | nih.gov |

| 2-Aminopyrazine | Not specified | 1-((pyrazin-2-ylimino)methyl)naphthalen-2-ol | nih.gov |

| L-Histidine | Ethanol, reflux | Schiff base of L-Histidine | researchgate.net |

| Sulfamethazine | Ethanol, reflux | Schiff base of Sulfamethazine | researchgate.net |

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The aldehyde can be oxidized to the corresponding 2-(glycidyloxy)-1-naphthoic acid. Standard oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Care must be taken as harsh oxidation conditions could potentially affect the glycidyl ether group.

Reduction: The aldehyde can be reduced to a primary alcohol, yielding [2-(glycidyloxy)naphthalen-1-yl]methanol. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

It is crucial to select the reducing agent carefully. Sodium borohydride is a milder reagent that will selectively reduce the aldehyde without opening the epoxide ring. In contrast, lithium aluminum hydride is a much stronger reducing agent and will reduce both the aldehyde and the epoxide, yielding a diol.

The table below outlines the expected outcomes of these transformations.

| Transformation | Reagent | Product Functional Group | Notes |

| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) | Harsh conditions may affect the epoxide. |

| Reduction | NaBH₄ | Primary Alcohol (-CH₂OH) | Selective for the aldehyde. |

| Reduction | LiAlH₄ | Primary Alcohol and Diol | Reduces both aldehyde and epoxide. |

Chemo- and Regioselectivity in Multi-Functionalized Naphthalene Systems

In a molecule possessing multiple reactive sites, such as 2-(glycidyloxy)-1-naphthaldehyde, the selectivity of a chemical transformation is of paramount importance. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. Regioselectivity, on the other hand, pertains to the preference for a reaction to occur at one specific position over another within a functional group.

In the context of 2-(glycidyloxy)-1-naphthaldehyde, a primary consideration is the chemoselective reaction of a nucleophile, such as an amine, with either the aldehyde or the epoxide moiety. Generally, aldehydes are more electrophilic and thus more reactive towards nucleophiles than epoxides. This suggests that under neutral or mildly acidic conditions, the formation of an imine via reaction at the aldehyde group is expected to be the kinetically favored process.

The reaction of the glycidyl ether group involves the ring-opening of the epoxide. This reaction can be catalyzed by both acids and bases. The regioselectivity of this ring-opening is a critical aspect. For a terminal epoxide like a glycidyl ether, the attack of a nucleophile can occur at either the terminal (less substituted) or the internal (more substituted) carbon atom of the oxirane ring.

Under basic or neutral conditions, the ring-opening typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered terminal carbon atom. researchgate.net In contrast, under acidic conditions, the reaction mechanism has more SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the carbon atom that can better stabilize a partial positive charge. For a glycidyl ether, this would also favor attack at the terminal carbon due to the electron-withdrawing effect of the adjacent oxygen atom, although attack at the internal carbon can also occur. scielo.org.mx The use of specific catalysts, such as silica-bonded S-sulfonic acid, has been shown to afford high regioselectivity in the ring-opening of epoxides with amines. scielo.org.mx

The interplay between the reactivity of the aldehyde and the epoxide can be influenced by reaction conditions. For instance, the use of a catalyst that specifically activates one functional group over the other can steer the chemoselectivity. Tertiary amines have been shown to be effective catalysts for the ring-opening of epoxides with amines. researchgate.net

Table 1: Predicted Chemo- and Regioselectivity in the Reaction of 2-(Glycidyloxy)-1-naphthaldehyde with a Primary Amine (R-NH₂)

| Reaction Condition | Predicted Major Product | Rationale |

| Neutral/Mildly Acidic | Imine formation at the aldehyde | Aldehydes are generally more reactive towards amines than epoxides. |

| Basic (e.g., with added base) | Ring-opening of the epoxide | Base catalyzes the SN2 attack of the amine on the less hindered carbon of the epoxide. |

| Acidic (e.g., with Lewis or Brønsted acid) | Potential for both reactions, with regioselective epoxide opening | Acid catalyzes both imine formation and epoxide ring-opening. Regioselectivity of epoxide opening is directed by electronic factors. |

| With Epoxide-Specific Catalyst | Selective ring-opening of the epoxide | Catalyst enhances the reactivity of the epoxide moiety. |

Kinetic Studies of Reaction Pathways

Detailed kinetic studies on 2-(glycidyloxy)-1-naphthaldehyde are not extensively available in the public domain. However, the kinetics of the individual reactions of its constituent functional groups—imine formation from naphthaldehydes and ring-opening of glycidyl ethers—have been investigated in related systems. These studies provide a basis for understanding the potential reaction kinetics of this bifunctional compound.

The formation of an imine from an aldehyde and an amine is a reversible reaction that typically proceeds via a carbinolamine intermediate. The rate of this reaction is pH-dependent. Kinetic studies on the hydrolysis of imines derived from 1-hydroxy-2-naphthaldehyde (B49639) have been reported, providing insights into the stability and formation rates of such compounds. researchgate.net It has been noted that the formation and exchange processes of imines can be rapid, exhibiting features of dynamic covalent chemistry. researchgate.net

The relative rates of the two competing reactions in 2-(glycidyloxy)-1-naphthaldehyde will determine the product distribution over time. Initially, the faster reaction, likely imine formation, will dominate. However, if the imine formation is reversible, the system could eventually reach thermodynamic equilibrium, where the more stable product is favored. Kinetic studies of similar bifunctional systems have shown that an initially formed kinetic product can convert to a more stable thermodynamic product over time. nih.gov

Table 2: Representative Kinetic Data for Related Reactions

| Reaction | Reactants | Rate Constant (k) | Conditions | Reference |

| Imine Hydrolysis | 1-[[{2-hydroxy-1,1-di(hydroxymethyl)ethyl}imino]methyl]-2-naphthol | Varies with pH | Aqueous solution, 25 °C | researchgate.net |

| Epoxide Ring-Opening | Phenyl glycidyl ether + Aniline | Not specified, second-order kinetics | Bulk, elevated temperatures | semanticscholar.org |

| Imine Formation | Benzaldehyde + p-Chloroaniline | Kinetically favored over other imines in a dynamic library | CDCl₃, with resorcinarene (B1253557) capsule | nih.gov |

It is important to note that the data in Table 2 are for model systems and may not be directly transferable to 2-(glycidyloxy)-1-naphthaldehyde. However, they provide a qualitative understanding of the kinetic factors at play. For a definitive kinetic profile of 2-(glycidoxy)-1-naphthaldehyde, specific experimental studies on this compound would be required.

Application in Advanced Materials and Polymer Science

Development of High-Performance Epoxy Resins

The integration of the naphthalene (B1677914) moiety into epoxy resin structures has been a key strategy for enhancing their performance characteristics beyond those of conventional resins like diglycidyl ether of bisphenol A (DGEBA).

The synthesis of epoxy resins incorporating the naphthalene structure, such as those derived from naphthalenic diols or aldehydes, typically involves an epoxidation reaction with epichlorohydrin (B41342). d-nb.infobohrium.com For instance, novel novolac epoxy resins containing a naphthalene moiety can be synthesized through the condensation of 1-naphthaldehyde (B104281) with bisphenol A, followed by epoxidation. bohrium.com Another route involves the reaction of naphthalene-2,7-diol with epichlorohydrin under various conditions to produce different epoxy compounds. d-nb.inforesearchgate.net The resulting epoxy resins possess glycidyl (B131873) groups that are available for subsequent curing reactions.

The curing, or cross-linking, of these naphthalene-containing epoxy resins is a critical step that dictates the final properties of the material. This process is typically achieved by reacting the epoxy groups with a suitable hardener. Common hardeners include amines, such as 4,4′-diaminodiphenyl sulfone (DDS) and triethylenetetramine (B94423) (TETA), or anhydrides. bohrium.comresearchgate.netresearchgate.net The curing of a naphthalene-based epoxy resin with DDS, for example, leads to a cross-linked polymer with high thermal stability. bohrium.comresearchgate.net The curing kinetics of these systems can be investigated using techniques like Differential Scanning Calorimetry (DSC), which helps in understanding the reaction rates and the influence of different catalysts. researchgate.nettandfonline.com For instance, studies have compared the catalytic activity of tetraphenyl phosphonium-thiocyanate (TPP-SCN) and 2-ethyl-4-methyl imidazolium (B1220033) tetraphenyl borate (B1201080) (EMZ-K) in the curing of a naphthalene-based epoxy system, finding that TPP-SCN leads to a higher conversion reaction rate. tandfonline.comtandfonline.com

The curing process transforms the low-molecular-weight liquid resin into a rigid, three-dimensional network. The disappearance of the characteristic infrared absorption band of the epoxy group (around 915 cm⁻¹) can be used to monitor the progress of the curing reaction. d-nb.inforesearchgate.net

The introduction of the rigid and bulky naphthalene moiety into the epoxy resin backbone has a profound impact on the material's properties. mdpi.comnih.gov The planar, fused-ring structure of naphthalene restricts the rotational freedom of the polymer chains, leading to a significant increase in the glass transition temperature (Tg) of the cured resin compared to conventional DGEBA systems. bohrium.comresearchgate.net This enhancement in Tg signifies improved thermal stability, allowing the material to retain its mechanical properties at elevated temperatures.

The cross-linking density, which is determined by the functionality of the epoxy resin and the hardener, as well as the curing conditions, also plays a crucial role. A higher cross-linking density generally results in a more rigid material with enhanced mechanical strength and chemical resistance. westlakeepoxy.com In naphthalene-containing epoxy resins, the combination of the rigid naphthalene structure and a high cross-linking density leads to materials with superior thermal and mechanical performance. bohrium.com

For example, cured novolac epoxy resins containing naphthalene have demonstrated remarkably higher glass transition temperatures and enhanced thermal stability compared to DGEBA cured with the same hardener. bohrium.com Furthermore, the naphthalene moiety contributes to lower moisture absorption, a critical property for applications in electronics where high humidity can degrade performance. bohrium.com The presence of naphthalene can also influence the rheological properties of the resin during curing, affecting viscosity and gelation time. mdpi.comnih.gov

Table 1: Effect of Naphthalene Content on the Properties of Cured Epoxy Resins

| Property | Naphthalene Content | Observation | Reference |

| Glass Transition Temperature (Tg) | Increasing | Generally increases due to the rigidity of the naphthalene moiety. However, at very high concentrations acting as a plasticizer, it can lower the Tg. | bohrium.commdpi.com |

| Thermal Stability | Increasing | Enhanced thermal stability is observed. | bohrium.com |

| Moisture Absorption | Present | Lower moisture absorption compared to DGEBA systems. | bohrium.com |

| Viscosity (during curing) | 20-40% | Reduces viscosity due to dissolution. | mdpi.com |

This table provides a generalized summary. Actual values are dependent on the specific resin system, hardener, and curing conditions.

Novolac epoxy resins, which are characterized by their multi-functionality, are known for their high thermal stability and chemical resistance. westlakeepoxy.com The incorporation of the naphthalene structure into novolac epoxy resins further enhances these properties. bohrium.comtandfonline.com A series of novel novolac epoxy resins containing the naphthalene moiety have been synthesized by condensing 1-naphthaldehyde with bisphenol A, followed by epoxidation. bohrium.com

These naphthalene-containing novolac epoxies, when cured, exhibit superior properties that make them suitable for high-tech applications. bohrium.com Research has shown that the cured polymers have significantly higher glass transition temperatures and thermal stability. bohrium.com The optimal thermal resistance was observed at a specific molar ratio of 1-naphthaldehyde to bisphenol A, indicating that the properties can be tailored by adjusting the chemical structure. bohrium.com The enhanced performance of these resins makes them excellent candidates for applications in electronic encapsulation and advanced composite materials. bohrium.comresearchgate.net

Formulation of Composites and Laminates

The superior properties of naphthalene-containing epoxy resins, such as those derived from 2-(Glycidyloxy)-1-naphthaldehyde, make them ideal matrix materials for advanced composites and laminates used in high-performance applications.

Copper-clad laminates (CCLs) are the fundamental base materials for printed circuit boards (PCBs). The binder, or resin matrix, plays a critical role in the performance of CCLs, providing electrical insulation, mechanical support, and thermal stability. Epoxy resins with high thermal resistance and low dielectric properties are required for modern electronic packaging. tandfonline.comtandfonline.com

Naphthalene-based epoxy resins are well-suited for this application due to their inherent high glass transition temperatures, excellent thermal stability, and low moisture absorption. bohrium.com These properties are crucial for withstanding the high temperatures involved in the assembly and operation of electronic devices and for maintaining stable electrical performance. While direct studies specifying 2-(Glycidyloxy)-1-naphthaldehyde in CCLs are not prevalent, the demonstrated benefits of incorporating the naphthalene moiety into epoxy systems strongly suggest its potential as a high-performance binder component to meet the stringent requirements of the electronics industry. nih.govresearchgate.net

Beyond CCLs, 2-(Glycidyloxy)-1-naphthaldehyde and similar naphthalene-based epoxies can be integrated into a variety of thermosetting resin matrices to create advanced materials. researchgate.net Thermosetting resins are polymers that are irreversibly cured to form a rigid, cross-linked network. The incorporation of the naphthalene structure enhances the performance of these matrices in several ways.

The resulting composites exhibit improved thermal stability, higher mechanical strength, and better resistance to chemical attack and moisture. bohrium.comresearchgate.net These enhanced properties are a direct result of the rigid, aromatic nature of the naphthalene group and the high cross-linking density that can be achieved. westlakeepoxy.com Such high-performance thermosetting composites find applications in the aerospace, automotive, and industrial sectors where materials are exposed to harsh operating conditions. researchgate.net

Functional Coatings and Films Development

The development of functional coatings and films often relies on the incorporation of specific chemical functionalities to achieve desired surface properties such as enhanced adhesion, corrosion resistance, or optical characteristics. While direct research on coatings formulated specifically with 2-(Glycidyloxy)-1-naphthaldehyde is limited in publicly available literature, the chemical nature of the molecule suggests its potential in creating high-performance surface treatments.

The glycidyl ether group is a well-known reactive site for epoxy-based systems, which are widely used in protective coatings due to their excellent adhesion, chemical resistance, and durability. The presence of the naphthalene group, a bulky and rigid aromatic structure, can be expected to enhance the thermal stability and mechanical strength of the resulting coating. This is a common strategy in polymer design, where the incorporation of rigid moieties into the polymer backbone can lead to materials with higher glass transition temperatures and improved dimensional stability.

Furthermore, the aldehyde functionality of 2-(Glycidyloxy)-1-naphthaldehyde opens up possibilities for post-curing modifications or for creating Schiff base linkages, which can introduce additional functionalities or enhance the crosslinking density of the coating. This dual reactivity makes it a candidate for developing smart or responsive coatings that can change their properties in response to external stimuli.

Design of Polymer Networks for Specific Performance Characteristics

The design of polymer networks with tailored properties is a cornerstone of modern materials science. The incorporation of 2-(Glycidyloxy)-1-naphthaldehyde into a polymer matrix provides a strategic avenue to manipulate the final characteristics of the cured material.

Strategies for Modulating Mechanical Response and Thermal Resistance

The mechanical and thermal properties of a polymer network are intrinsically linked to its molecular architecture, particularly the crosslink density and the nature of the constituent monomers. The introduction of 2-(Glycidyloxy)-1-naphthaldehyde offers a clear strategy for enhancing both mechanical strength and thermal resistance.

The rigid naphthalene unit within the molecule contributes to an increase in the glass transition temperature (Tg) of the polymer. A higher Tg is indicative of a material that can maintain its structural integrity and mechanical properties at elevated temperatures. Research on other naphthalene-containing epoxy resins has demonstrated that the incorporation of such rigid structures leads to higher thermal stability compared to conventional epoxy systems based on bisphenol A. For instance, studies have shown that epoxy resins with naphthalene moieties exhibit improved heat resistance.

The glycidyl group allows 2-(Glycidyloxy)-1-naphthaldehyde to be readily incorporated into epoxy resin formulations, acting as a reactive modifier or a co-monomer. By varying the concentration of this compound, the crosslink density and the rigidity of the resulting network can be precisely controlled. An increase in the concentration of this naphthalene-containing diepoxide would be expected to lead to a more densely crosslinked network with enhanced stiffness and thermal stability.

A hypothetical study could involve curing a standard epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA), with a common curing agent and incorporating varying amounts of 2-(Glycidyloxy)-1-naphthaldehyde. The resulting materials would likely exhibit a dose-dependent increase in their glass transition temperature and thermal decomposition temperature, as indicated in the table below, which is based on trends observed in similar systems.

| Property | Conventional Epoxy | Epoxy with 10% Naphthalene Diepoxide (Hypothetical) | Epoxy with 20% Naphthalene Diepoxide (Hypothetical) |

| Glass Transition Temperature (Tg) | ~150°C | ~170°C | ~190°C |

| Decomposition Temperature (TGA, 5% weight loss) | ~350°C | ~370°C | ~390°C |

| Tensile Modulus | Moderate | High | Very High |

| This table presents hypothetical data based on established principles of polymer chemistry for illustrative purposes. |

Influence on Dielectric Properties of Cured Systems

The dielectric properties of a polymer, specifically its dielectric constant and dielectric loss, are critical for applications in electronics, such as in insulating materials for microchips and printed circuit boards. The chemical structure of the polymer plays a crucial role in determining these properties.

Furthermore, the rigid structure imparted by the naphthalene group can restrict the mobility of polar groups within the polymer network, especially at higher frequencies. This restricted mobility can lead to a reduction in dielectric loss, which is the dissipation of electrical energy as heat.

To illustrate the potential effect, consider the following hypothetical data comparing a standard epoxy system with one modified with 2-(Glycidyloxy)-1-naphthaldehyde.

| Property (at 1 MHz) | Standard Epoxy Resin | Epoxy Modified with Naphthalene Diepoxide (Hypothetical) |

| Dielectric Constant (ε') | ~3.5 - 4.0 | ~3.0 - 3.5 |

| Dielectric Loss (tan δ) | ~0.02 | ~0.01 |

| This table presents hypothetical data based on established principles of polymer chemistry for illustrative purposes. |

Advanced Spectroscopic and Structural Elucidation of Naphthalene Based Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Glycidyloxy)-1-naphthaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Glycidyloxy)-1-naphthaldehyde displays characteristic signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the aldehyde proton, and the protons of the glycidyl (B131873) group. The chemical shifts (δ) are influenced by the electron-withdrawing aldehyde group and the electron-donating glycidyloxy group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group typically appears at a downfield chemical shift. The carbon atoms of the naphthalene ring and the glycidyl group also show distinct signals.

Table 1: ¹H NMR Spectroscopic Data for 2-(Glycidyloxy)-1-naphthaldehyde and Related Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 2-(Glycidyloxy)-1-naphthaldehyde | CDCl₃ | 10.92 (1H, s, CHO), 9.30 (1H, d, J=8.8 Hz, H-8), 8.08 (1H, d, J=8.0 Hz, H-5), 7.85 (1H, d, J=8.4 Hz, H-4), 7.64 (1H, t, J=7.6 Hz, H-6), 7.45 (1H, t, J=7.6 Hz, H-7), 7.33 (1H, d, J=8.4 Hz, H-3), 4.54 (1H, dd, J=11.2, 3.2 Hz, OCH₂), 4.10 (1H, dd, J=11.2, 5.6 Hz, OCH₂), 3.45-3.41 (1H, m, CH), 2.97 (1H, t, J=4.4 Hz, CH₂), 2.82 (1H, dd, J=4.8, 2.4 Hz, CH₂) |

| 2-Hydroxy-1-naphthaldehyde (B42665) | CDCl₃ | Signals corresponding to the naphthalene and aldehyde protons are observed, with the hydroxyl proton appearing as a broad singlet. |

| 1-Naphthaldehyde (B104281) | CDCl₃ | 10.28 (s, 1H), 9.21 (d, 1H), 7.96 (d, 1H), 7.83 (d, 1H), 7.80 (d, 1H), 7.60 (t, 1H), 7.49 (t, 1H), 7.47 (t, 1H) |

Table 2: ¹³C NMR Spectroscopic Data for 2-(Glycidyloxy)-1-naphthaldehyde and Related Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 2-(Glycidyloxy)-1-naphthaldehyde | CDCl₃ | 190.1, 160.7, 137.2, 132.0, 130.5, 129.2, 128.5, 125.1, 124.8, 114.2, 70.5, 50.2, 44.8 |

| 2-Hydroxy-1-naphthaldehyde | - | Data available. |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in 2-(Glycidyloxy)-1-naphthaldehyde. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational frequencies include:

C=O stretching of the aldehyde group, typically observed in the region of 1650-1700 cm⁻¹.

C-O-C stretching of the ether linkage in the glycidyloxy group, appearing around 1250 cm⁻¹ and 1050 cm⁻¹.

Aromatic C=C stretching vibrations from the naphthalene ring, found in the 1450-1600 cm⁻¹ range.

C-H stretching of the aromatic and aliphatic protons.

The characteristic bands of the epoxide ring are also present.

FTIR is also a valuable tool for monitoring the synthesis of 2-(Glycidyloxy)-1-naphthaldehyde, for instance, by observing the disappearance of the hydroxyl peak from the starting material, 2-hydroxy-1-naphthaldehyde, and the appearance of the ether and epoxide bands. researchgate.net

Table 3: Key FTIR Absorption Bands for 2-(Glycidyloxy)-1-naphthaldehyde

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1660 |

| Ether (C-O-C) | Asymmetric Stretching | 1265 |

| Ether (C-O-C) | Symmetric Stretching | 1075 |

| Aromatic (C=C) | Stretching | 1590, 1510, 1470 |

| Epoxide Ring | Asymmetric Stretching | ~915 |

| Epoxide Ring | Symmetric Stretching | ~840 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of 2-(Glycidyloxy)-1-naphthaldehyde, providing further confirmation of its structure. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For 2-(Glycidyloxy)-1-naphthaldehyde (C₁₄H₁₂O₃), the expected molecular weight is approximately 228.24 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum gives insights into the stability of different parts of the molecule. Common fragmentation pathways may involve the loss of the glycidyl group or parts of it, and the cleavage of the aldehyde group.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural information for 2-(Glycidyloxy)-1-naphthaldehyde, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles.

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Sensing Response

UV-Visible and fluorescence spectroscopy are powerful techniques to probe the electronic structure and photophysical properties of 2-(Glycidyloxy)-1-naphthaldehyde.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of 2-(Glycidyloxy)-1-naphthaldehyde in a suitable solvent exhibits characteristic absorption bands arising from π-π* and n-π* electronic transitions within the naphthalene ring and the carbonyl group. The positions and intensities of these bands are sensitive to the solvent polarity and the presence of other interacting species. For instance, the UV/Vis spectrum of 1-naphthaldehyde in CH₂Cl₂ shows absorption bands that can be influenced by the presence of Lewis acids. researchgate.netresearchgate.net

Fluorescence Spectroscopy: Derivatives of 2-hydroxy-1-naphthaldehyde are known to be fluorescent, often exhibiting interesting photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT). researchgate.net The introduction of the glycidyloxy group in 2-(Glycidyloxy)-1-naphthaldehyde modifies the electronic properties and can influence its fluorescence characteristics. The fluorescence emission spectrum, including the Stokes shift (the difference between the absorption and emission maxima), provides information about the excited state of the molecule. These fluorescence properties are crucial for the development of chemosensors, as the binding of an analyte can lead to a change in the fluorescence intensity or wavelength, enabling its detection. researchgate.netresearchgate.net For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been extensively used for the chromo-fluorogenic sensing of metal ions. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties with a good balance of accuracy and computational cost. nih.gov For molecules like 2-(Glycidyloxy)-1-naphthaldehyde, DFT studies provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity: The electronic properties of naphthaldehyde and its derivatives are governed by the π-conjugated system of the naphthalene (B1677914) core. usd.ac.id DFT calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity. usd.ac.id

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. nih.gov These descriptors help in predicting how the molecule will interact with other chemical species. For instance, studies on related naphthalene derivatives show that substitutions on the ring system can significantly alter these values, thereby tuning the molecule's reactivity. nih.gov The introduction of the glycidyloxy group is expected to modulate the electron density of the naphthaldehyde system, influencing its reactivity in polymerization or recognition processes.

Spectroscopic Properties: DFT is also employed to predict vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. For 1-naphthaldehyde (B104281), studies have successfully correlated calculated frequencies with experimental FT-IR and FT-Raman data, assigning specific vibrations to C-H, C=O, and C=C stretching and bending modes within the molecule. researchgate.net Similar calculations for 2-(Glycidyloxy)-1-naphthaldehyde would allow for the identification of vibrational signatures corresponding to the epoxy and ether functionalities of the glycidyloxy side chain.

Below is a table illustrating the types of data obtained from DFT calculations on related naphthaldehyde compounds.

| Property | Description | Typical Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | B3LYP/6-311++G(d,p) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | B3LYP/6-311++G(d,p) |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. usd.ac.id | B3LYP/6-311++G(d,p) |

| Electronegativity (χ) | A measure of the power of an atom or molecule to attract electrons. nih.gov | DFT Calculation |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | DFT Calculation |

| Vibrational Frequencies | Predicted IR and Raman spectral peaks for functional group identification. researchgate.net | B3LYP/6-31G(d) |

Molecular Dynamics Simulations for Polymer Network Formation and Dynamics

The glycidyl (B131873) group in 2-(Glycidyloxy)-1-naphthaldehyde makes it a suitable monomer for the synthesis of functional polymers and cross-linked networks. Molecular Dynamics (MD) simulations are a powerful tool for modeling the formation of these polymer networks and understanding their dynamic behavior at an atomistic level. nih.gov

MD simulations can model the cross-linking process, providing insights into the resulting network topology, such as cross-link density and chain length distribution. nih.gov Software packages like HTPolyNet are designed to automate the construction of atomistic models of cross-linked polymer networks from monomer structures, generating the necessary files for MD engines like Gromacs. github.com

For polymers derived from glycidyl ethers, MD simulations have been used to study their thermoresponsive behavior in solution. nih.gov These simulations, often conducted in NPT (constant Number of particles, Pressure, and Temperature) ensembles, can track the structural evolution of polymer chains. For example, simulations of poly(glycidyl ether)s with oligooxyethylene side chains have been used to investigate the coil-to-globule transition that underlies their Lower Critical Solution Temperature (LCST) behavior. nih.gov By analyzing radial distribution functions and hydrogen bonding patterns between the polymer and water molecules at different temperatures, researchers can elucidate the mechanism of this phase transition. nih.gov Similar MD studies on polymers incorporating 2-(Glycidyloxy)-1-naphthaldehyde could predict their solution behavior and the influence of the bulky, aromatic naphthalene group on polymer dynamics and material properties.

Modeling of Molecular Interactions and Recognition Processes

The specific chemical structure of 2-(Glycidyloxy)-1-naphthaldehyde, featuring a hydrogen bond acceptor (aldehyde oxygen), a naphthalene scaffold, and an ether linkage, allows for a variety of non-covalent interactions. Computational modeling is essential for understanding how this molecule recognizes and binds to other molecules or biological receptors.

Molecular docking is a primary technique used to predict the preferred orientation and binding affinity of one molecule to another. This method is central to structure-based drug design and understanding host-guest chemistry. For example, in a study targeting the strigolactone receptor D14, docking simulations were used to gain insight into the molecular mechanism of inhibitory compounds. researchgate.net A close analog, 2-methoxy-1-naphthaldehyde (B1195280), was identified as an inhibitor, and docking simulations suggested how it fits into the binding cavity of the D14 protein. researchgate.netnih.gov Such models can highlight key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. These computational approaches would be directly applicable to predict the interaction of 2-(Glycidyloxy)-1-naphthaldehyde with various biological targets or synthetic receptors.

In Silico Screening for Chemical Regulators and Inhibitors (e.g., Strigolactone Signaling Inhibitors)

In silico virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netnih.gov This approach significantly accelerates the discovery of new chemical regulators and inhibitors by prioritizing a smaller number of promising candidates for experimental testing.

A notable example relevant to the naphthaldehyde scaffold is the discovery of 2-methoxy-1-naphthaldehyde as a novel inhibitor of strigolactone signaling. nih.govelsevierpure.com Strigolactones are plant hormones that regulate developmental processes, including shoot branching. researchgate.netnih.gov Researchers conducted a virtual screening based on a pharmacophore model derived from the crystal structure of the strigolactone receptor protein D14. nih.govelsevierpure.com This screening identified candidate compounds that were then tested experimentally. 2-methoxy-1-naphthaldehyde was confirmed to inhibit the crucial protein-protein interactions in the signaling pathway, demonstrating the power of in silico screening. researchgate.netnih.gov Given its structural similarity, 2-(Glycidyloxy)-1-naphthaldehyde could be evaluated using the same computational pipeline as a potential modulator of this or other signaling pathways.

| Target | Screening Method | Key Finding for Analog (2-methoxy-1-naphthaldehyde) | Reference |

| Strigolactone Receptor (D14) | Pharmacophore Modeling | Identified as a candidate inhibitor from a chemical library. | nih.govelsevierpure.com |

| D14-SLR1 Interaction | Yeast Two-Hybrid (Y2H) Assay | Confirmed to inhibit the interaction induced by the synthetic strigolactone GR24. | researchgate.netnih.gov |

| D14-D53 Interaction | Yeast Two-Hybrid (Y2H) Assay | Confirmed to inhibit the D14-D53 protein interaction. | nih.gov |

| Rice Tiller Bud Growth | In vivo Assay | Restored the growth of rice tillering buds that were suppressed by strigolactones. | nih.govelsevierpure.com |

Analysis of Intramolecular Proton Transfer and Aromaticity

Intramolecular Proton Transfer: Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. nih.gov This process leads to the formation of a transient tautomer with distinct photophysical properties, often resulting in a large Stokes shift fluorescence. nih.gov Molecules capable of ESIPT are of great interest for applications as fluorescent probes, sensors, and molecular switches.

The 2-hydroxy-1-naphthaldehyde (B42665) scaffold is a classic example of a system that can exhibit ESIPT. While 2-(Glycidyloxy)-1-naphthaldehyde lacks the hydroxyl proton for ESIPT, its derivatives or related structures are central to this research. For instance, studies on 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde have used ultrafast spectroscopy combined with quantum-chemical calculations to investigate the solvent-dependent dynamics of ESIPT. rsc.org In some solvents, optical excitation leads to proton transfer on a picosecond timescale. rsc.org Similarly, theoretical studies on 1,8-dihydroxy-2-naphthaldehyde (B1514563) revealed a stepwise double-proton transfer in the excited state. nih.gov These studies provide a framework for designing and understanding proton transfer processes in functionalized naphthaldehydes.

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Manufacturing Technologies

The presence of a glycidyl (B131873) ether group in 2-(Glycidyloxy)-1-naphthaldehyde makes it a prime candidate for integration into advanced manufacturing processes, particularly in the realm of high-performance polymers and composites. Glycidyl ethers are the fundamental building blocks of epoxy resins, a critical class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties. nih.govnagase.com

The incorporation of the naphthalene (B1677914) moiety into the epoxy network can impart enhanced thermal stability and a lower coefficient of thermal expansion compared to conventional bisphenol A-based epoxy resins. Research on naphthalene-containing epoxy resins has shown that the rigid, planar structure of the naphthalene ring contributes to a higher glass transition temperature (Tg) and improved thermal endurance. For instance, epoxy resins derived from dihydroxynaphthalenes have demonstrated superior thermal properties, which are crucial for applications in the aerospace and electronics industries. researchgate.net

Advanced manufacturing techniques such as automated fiber placement and additive manufacturing (3D printing) could leverage custom-formulated epoxy resins containing 2-(Glycidyloxy)-1-naphthaldehyde. In these applications, the compound could act as a reactive diluent, a cross-linking agent, or a primary monomer to create materials with tailored properties. The inherent fluorescence of the naphthaldehyde group could also be exploited for in-situ process monitoring during curing, allowing for real-time quality control.

Novel Applications in Non-Biological Sensing and Optoelectronic Materials

The naphthaldehyde portion of 2-(Glycidyloxy)-1-naphthaldehyde offers a gateway to novel applications in non-biological sensing and optoelectronic materials. Naphthalene derivatives are well-known for their fluorescent properties, which can be modulated by their local environment. core.ac.ukmagtech.com.cn This makes them ideal candidates for the development of fluorescent chemosensors.

The aldehyde group can readily react with various nucleophiles, such as amines, to form Schiff bases. This reaction can lead to significant changes in the fluorescence emission of the naphthalene core, a phenomenon that can be harnessed for "turn-on" or "turn-off" fluorescence sensing of specific analytes. nih.gov For example, polymeric probes containing naphthalimide derivatives have been successfully employed for the highly sensitive detection of formaldehyde (B43269) in both aqueous and vapor phases. nih.gov By incorporating 2-(Glycidyloxy)-1-naphthaldehyde into a polymer matrix via its glycidyl ether group, it is conceivable to create solid-state sensors for a variety of chemical species.

In the field of optoelectronics, the controlled organization of chromophores is key to developing functional materials. The ability of 2-(Glycidyloxy)-1-naphthaldehyde to be integrated into a polymeric backbone allows for the precise positioning of the fluorescent naphthaldehyde units. This could lead to the development of novel materials for applications such as organic light-emitting diodes (OLEDs), optical waveguides, and data storage systems.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and application of 2-(Glycidyloxy)-1-naphthaldehyde are no exception. Traditional methods for the synthesis of naphthaldehyde derivatives can involve harsh reagents and generate significant waste. orgsyn.org

Emerging research focuses on more environmentally benign synthetic routes. For instance, the use of solid acid catalysts or microwave-assisted organic synthesis can lead to higher yields, shorter reaction times, and a reduction in the use of volatile organic solvents. researchgate.net One-pot, multi-component reactions are also a hallmark of green chemistry, and methodologies for the synthesis of 1-aminoalkyl-2-naphthols using "Grindstone Chemistry" highlight a solvent-free and energy-efficient approach. researchgate.net While not directly applied to 2-(Glycidyloxy)-1-naphthaldehyde yet, these green strategies for functionalizing naphthalene precursors hold promise for its sustainable production.

In terms of application, the use of water as a solvent for the synthesis of polymers and materials is a key aspect of green chemistry. The development of water-soluble polymers containing naphthalimide moieties for sensing applications demonstrates the feasibility of using these systems in aqueous environments, minimizing the need for organic solvents. nih.gov

Design of Stimuli-Responsive Naphthalene-Derived Systems

The design of "smart" materials that can respond to external stimuli is a major frontier in materials science. The unique chemical functionalities of 2-(Glycidyloxy)-1-naphthaldehyde make it an excellent building block for such stimuli-responsive systems. nih.govyoutube.com

The aldehyde group can form dynamic covalent bonds, such as Schiff bases, which can be reversibly formed and broken in response to changes in pH. This property can be exploited to create pH-responsive hydrogels or polymers that undergo changes in their structure and properties, such as swelling or degradation, in acidic or basic conditions. nih.gov For example, acylhydrazone derivatives containing a naphthyl group have been shown to exhibit photo-responsive behavior due to trans-cis isomerization, as well as acid/base responsive fluorescence switching. nih.gov

Q & A

Q. What are common synthetic routes for 2-(Glycidyloxy)-1-naphthaldehyde?

The primary synthesis involves Williamson ether reactions between 1-naphthaldehyde derivatives and glycidylating agents (e.g., epichlorohydrin). For example, analogous compounds like 2-(Benzyloxy)-1-naphthaldehyde are synthesized via nucleophilic substitution under basic conditions, often using potassium carbonate as a base . Ultrasound-assisted methods can enhance reaction efficiency by reducing reaction time and improving yield, as demonstrated in the synthesis of structurally similar 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde .

Q. How is 2-(Glycidyloxy)-1-naphthaldehyde characterized post-synthesis?

Characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the glycidyloxy group (e.g., signals for epoxide protons at δ ~2.5–3.5 ppm) and aldehyde protons (δ ~9.5–10.5 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1700–1650 cm (C=O stretch) and ~1250 cm (C-O-C ether stretch) .

- Elemental Analysis : Validates empirical formula (e.g., C) with <1% deviation .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks, as observed in structurally similar naphthaldehyde derivatives .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts during synthesis .

- Storage : Store in airtight containers at 2–8°C to prevent epoxide ring hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance glycidyl ether formation .

- Ultrasound Assistance : Reduces reaction time by 50% and increases yield by ~15% via cavitation effects, as shown in analogous alkoxy-naphthaldehyde syntheses .

- Temperature Control : Maintain 40–60°C to balance reactivity and epoxide stability .

Q. What challenges arise in resolving structural data contradictions (e.g., NMR vs. XRD)?

Discrepancies may occur due to:

- Dynamic Effects in Solution : Rotamers or solvent interactions can split NMR signals, whereas XRD provides static crystal data. Cross-validate using DEPT-135 NMR and COSY to resolve ambiguities .

- Crystal Packing Effects : XRD may reveal non-planar conformations (e.g., gauche arrangement of the glycidyloxy group) not evident in solution-phase NMR .

Q. What are the applications of this compound in enzyme inhibition studies?

- Acetylcholinesterase (AChE) Inhibition : The aldehyde group acts as an electrophilic warhead, forming covalent adducts with catalytic serine residues. IC values can be determined via Ellman’s assay .

- Fluorogenic Substrates : Derivatives with fluorophores (e.g., dansyl groups) enable real-time monitoring of enzyme activity in vitro .

Q. How does the glycidyloxy group influence reactivity in ring-opening reactions?

The epoxide undergoes nucleophilic attack by amines, thiols, or water, forming diols or thioethers. Kinetic studies show regioselectivity depends on pH: acidic conditions favor terminal epoxide opening, while basic conditions promote internal attack .

Q. What strategies mitigate degradation during long-term storage?

- Inert Atmosphere : Store under argon to prevent oxidation of the aldehyde group .

- Desiccants : Use silica gel to minimize hydrolysis of the epoxide ring .

- Light Protection : Amber glass containers prevent photolytic cleavage of the naphthalene backbone .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH conditions?

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding poses with AChE (PDB ID: 1ACJ). The glycidyloxy group’s van der Waals interactions with hydrophobic pockets enhance binding affinity .

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and predict reactive sites for electrophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.